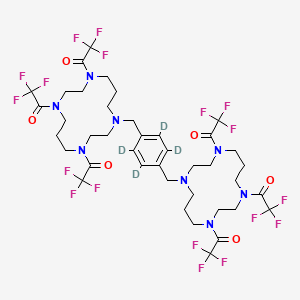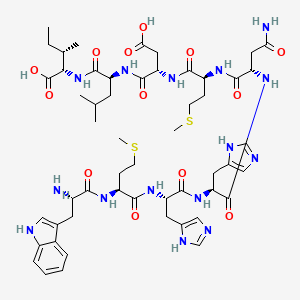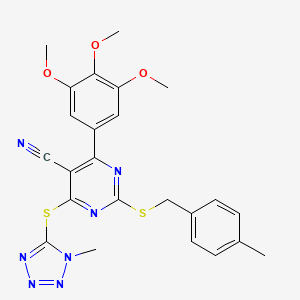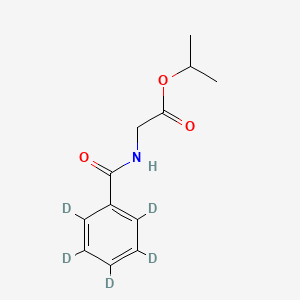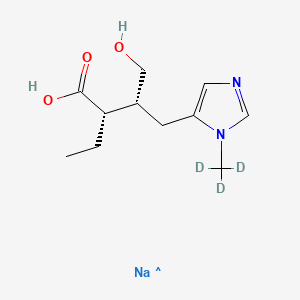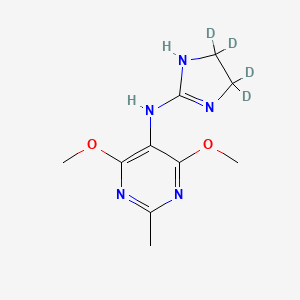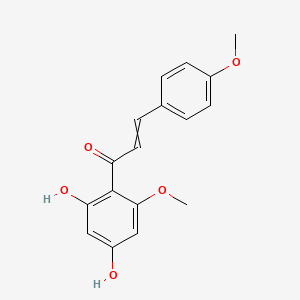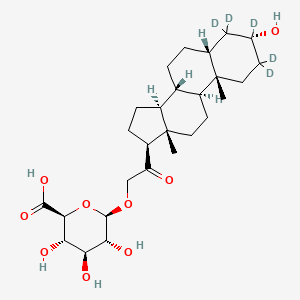
Tetrahydro 11-deoxycorticosterone 21-beta-D-glucuronide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro 11-deoxycorticosterone 21- is a naturally occurring corticosteroid related to cortisone and corticosterone. It is a potent mineralocorticoid, with generally greater activity than that of corticosterone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrahydro 11-deoxycorticosterone 21- can be synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes: 5α-reductase type I and 3α-hydroxysteroid dehydrogenase . The synthetic route involves the reduction of deoxycorticosterone followed by hydroxylation.
Industrial Production Methods: Industrial production of Tetrahydro 11-deoxycorticosterone 21- typically involves the use of microbial biotransformation processes. Specific strains of microorganisms are employed to convert precursor steroids into the desired product through enzymatic reactions.
Types of Reactions:
Oxidation: Tetrahydro 11-deoxycorticosterone 21- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form tetrahydrodeoxycorticosterone.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products:
Oxidation: Oxidized derivatives of Tetrahydro 11-deoxycorticosterone 21-.
Reduction: Tetrahydrodeoxycorticosterone.
Substitution: Various substituted corticosteroids depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Tetrahydro 11-deoxycorticosterone 21- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other corticosteroids and steroidal compounds.
Biology: Studied for its role in the regulation of mineralocorticoid activity and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to mineralocorticoid imbalance, such as hypertension and adrenal insufficiency.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent in various assays.
Wirkmechanismus
Tetrahydro 11-deoxycorticosterone 21- exerts its effects by binding to mineralocorticoid receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in electrolyte and water balance. The compound’s mineralocorticoid activity results in the retention of sodium and excretion of potassium, which helps regulate blood pressure and fluid balance .
Vergleich Mit ähnlichen Verbindungen
11-Deoxycorticosterone: Another potent mineralocorticoid with similar activity but different metabolic pathways.
Corticosterone: A related corticosteroid with both mineralocorticoid and glucocorticoid activity.
Cortisone: A corticosteroid with primarily glucocorticoid activity.
Uniqueness: Tetrahydro 11-deoxycorticosterone 21- is unique in its potent mineralocorticoid activity and its specific role in regulating electrolyte balance. Unlike cortisone, which has primarily glucocorticoid activity, Tetrahydro 11-deoxycorticosterone 21- is more focused on mineralocorticoid effects, making it particularly valuable in research related to blood pressure and fluid balance .
Eigenschaften
Molekularformel |
C27H42O9 |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-oxo-2-[(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O9/c1-26-9-7-14(28)11-13(26)3-4-15-16-5-6-18(27(16,2)10-8-17(15)26)19(29)12-35-25-22(32)20(30)21(31)23(36-25)24(33)34/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1/i7D2,11D2,14D |
InChI-Schlüssel |
GSKNTGPRELRWGP-GHYXUNMESA-N |
Isomerische SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)([2H])[2H])O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


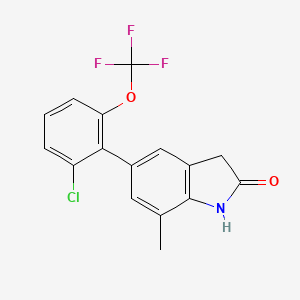
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)
